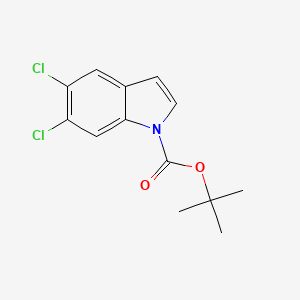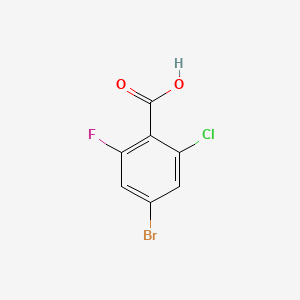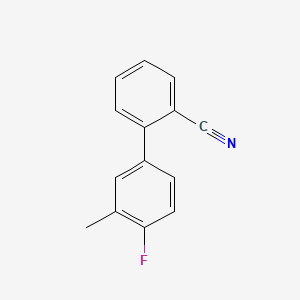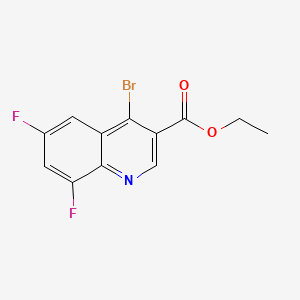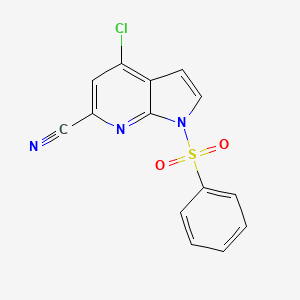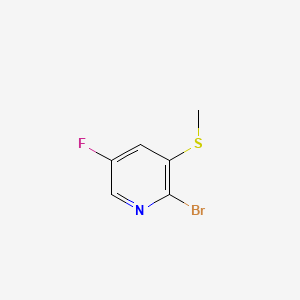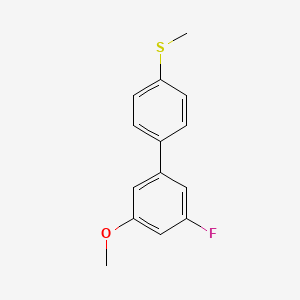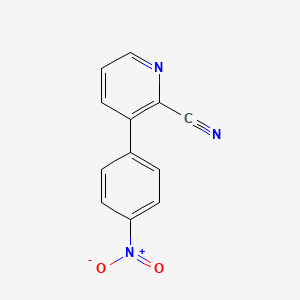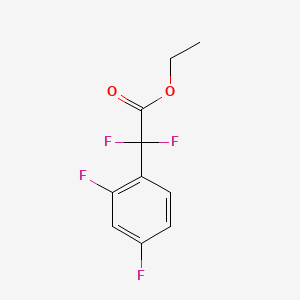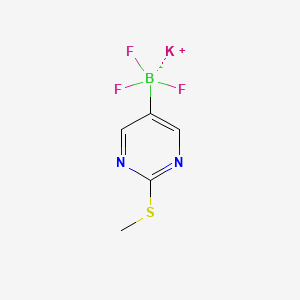
2-Chloro-3-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-propoxyphenylboronic acid is a heterocyclic organic compound . It has a molecular formula of C9H12BClO3 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of boronic acids and their esters, like this compound, often involves the Suzuki–Miyaura coupling . This is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12BClO3 . The InChI code for this compound is 1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 .Chemical Reactions Analysis
Boronic acids and their esters, including this compound, are highly valuable building blocks in organic synthesis . They can undergo a variety of transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .Applications De Recherche Scientifique
Overview of Research Trends
The research on 2,4-D herbicide toxicity, closely related to chlorophenoxyacetic acids, provides insights into the characteristics of toxicity and mutagenicity of such compounds. Studies are focused on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
Crystallization and Polymorphism
Research on 2,6-Dimethoxyphenylboronic acid, a compound structurally related to 2-Chloro-3-propoxyphenylboronic acid, has explored its crystallization behavior. This includes the impact of surfactants on crystallization outcomes and stabilization of metastable polymorphs, which is significant for understanding the properties and applications of phenylboronic acids in various scientific domains (Semjonova & Be̅rziņš, 2022).
Electrochemical Degradation Studies
The electrochemical degradation of chloromethylphenoxy herbicides, similar in structure to this compound, has been studied extensively. This research provides insights into the degradation processes, efficiency, and mechanisms involved, relevant for understanding the environmental fate and treatment of such compounds (Boye et al., 2006).
Analysis of Herbicide Residues
Methods for quantifying chlorophenoxy acid herbicides, related to this compound, in environmental samples have been developed. This research is crucial for monitoring and managing the environmental impact of these herbicides (Wintersteiger, Goger, & Krautgartner, 1999).
Drug Delivery Research
The decoration of nanoparticles with phenylboronic acid, akin to this compound, has been explored for tumor-targeted drug delivery. This research demonstrates the potential of boronic acid-modified nanoparticles in enhancing tumor accumulation and antitumor effect (Wang et al., 2016).
Synthesis and Catalysis
Studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters, related to this compound, have shown significant advancements. This research is relevant for the synthesis of various functionalized aryl- and alkenyl-carboxylic acids, demonstrating the versatility of boronic esters in organic synthesis (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Mécanisme D'action
Target of Action
2-Chloro-3-propoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the palladium catalyst becoming oxidized as it forms a new bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of a nucleophilic organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This process is fundamental to the synthesis of a wide range of organic compounds, making this compound a valuable reagent in synthetic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction environment can significantly affect the rate of the Suzuki–Miyaura cross-coupling reaction . Specifically, the reaction rate can be considerably accelerated at physiological pH . Therefore, careful control of environmental conditions is crucial for optimizing the efficacy and stability of this compound in synthetic reactions.
Propriétés
IUPAC Name |
(2-chloro-3-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEDIOJOGFVJCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCCC)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681523 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-51-3 |
Source


|
| Record name | (2-Chloro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

